molecular formula C8H10O3 B14672921 4-Hexynoic acid, 3-oxo-, ethyl ester CAS No. 50496-37-2

4-Hexynoic acid, 3-oxo-, ethyl ester

Cat. No.: B14672921
CAS No.: 50496-37-2
M. Wt: 154.16 g/mol
InChI Key: MBFMOTRQABWXHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexynoic acid, 3-oxo-, ethyl ester can be achieved through the esterification of 4-Hexynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves mixing equal volumes of the carboxylic acid and ethanol with a smaller volume of concentrated sulfuric acid, followed by gentle warming in a water bath for 5-10 minutes .

Industrial Production Methods

Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the ester product.

Scientific Research Applications

4-Hexynoic acid, 3-oxo-, ethyl ester has various applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexynoic acid, 3-oxo-, ethyl ester is unique due to its specific structure, which includes both an ester and a keto group. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

50496-37-2

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

ethyl 3-oxohex-4-ynoate

InChI

InChI=1S/C8H10O3/c1-3-5-7(9)6-8(10)11-4-2/h4,6H2,1-2H3

InChI Key

MBFMOTRQABWXHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C#CC

Origin of Product

United States

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